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For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and stable perovskite solar cells (PSCs) has led to intensive
research into novel hole-transporting materials (HTMs). Among the promising candidates,
dibenzocarbazole derivatives have emerged as a compelling class of compounds, offering
excellent thermal stability, high hole mobility, and facile synthesis. This guide provides a
comparative analysis of the performance of various dibenzocarbazole-based HTMs in PSCs,
supported by experimental data, to aid researchers in the selection and design of next-
generation devices.

Performance Comparison of Dibenzocarbazole
HTMs

The efficacy of a hole-transporting material is paramount to achieving high power conversion
efficiency (PCE) in perovskite solar cells. Key performance metrics include the open-circuit
voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and the overall PCE. Below is a
summary of the photovoltaic performance of several recently developed dibenzocarbazole
derivatives compared to the widely used spiro-OMeTAD.
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Hole
Transportin Jsc

. Voc (V) FF (%) PCE (%) Reference
g Material (mA/cm?)
(HTM)
KZRD - - - 20.40 [1]
TDF-2 - - - 19.38 [2]
TDF-1 - - - 18.16 [2]
SGT-405 - - - 14.79 [31[4]
spiro-
OMeTAD
(reference)

Note: '-' indicates data not available in the cited sources. The performance of spiro-OMeTAD
can vary significantly depending on the perovskite composition and fabrication conditions.

The data clearly indicates that dibenzocarbazole derivatives are capable of achieving high
power conversion efficiencies, with KZRD demonstrating a remarkable PCE of 20.40%[1]. The
fluorene-based derivatives TDF-2 and TDF-1, which incorporate an iminodibenzyl or
diphenylamine moiety, also show competitive performance with PCEs of 19.38% and 18.16%,
respectively[2]. The three-arm, carbazole-based SGT-405 achieved a notable PCE of 14.79%
[3][4]. These results underscore the potential of dibenzocarbazole-based materials to rival and
even surpass the performance of the commonly used spiro-OMeTAD.

Experimental Workflow and Device Architecture

The successful integration of these novel HTMs into high-performance PSCs relies on a
meticulous fabrication process. The general device architecture and workflow for a typical
perovskite solar cell employing a dibenzocarbazole-based HTM are illustrated below.
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Figure 1. A generalized workflow for the fabrication of a perovskite solar cell incorporating a
dibenzocarbazole-based hole-transporting material, alongside the typical device architecture.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of PSC research.
The following are generalized experimental protocols for the fabrication of perovskite solar
cells, which can be adapted for the use of specific dibenzocarbazole derivatives.

Substrate Preparation

o Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an
ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes
each.

e The cleaned substrates are then dried with a nitrogen stream and treated with UV-ozone for
15 minutes to remove any organic residues and improve the wettability of the surface.

Electron Transport Layer (ETL) Deposition

o A compact titanium dioxide (c-TiO2) layer is deposited onto the FTO substrate by spin-
coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol)
at a specified speed (e.g., 3000 rpm for 30 s).

o The film is then sintered at a high temperature (e.g., 500 °C) for 1 hour to form a crystalline
anatase TiO2 layer.

o A mesoporous TiO2 (m-TiO2) layer is subsequently deposited by spin-coating a commercial
TiO2 paste diluted in ethanol. This is followed by another sintering step at 500 °C for 30
minutes.

Perovskite Layer Deposition

o A perovskite precursor solution (e.g., a mixture of FAI, Pbl2, MABr, and PbBr2 in a mixed
solvent of DMF and DMSO) is spin-coated onto the m-TiO2 layer in a nitrogen-filled
glovebox.
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» During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the
substrate to induce rapid crystallization of the perovskite film.

e The film is then annealed at a specific temperature (e.g., 100-150 °C) for a designated time
to complete the perovskite crystal growth.

Hole-Transporting Material (HTM) Deposition

e The dibenzocarbazole derivative HTM is dissolved in a suitable solvent such as
chlorobenzene, often with the addition of additives like 4-tert-butylpyridine (tBP) and lithium
bis(trifluoromethanesulfonyl)imide (Li-TFSI) to improve conductivity and device performance.

e The HTM solution is then spin-coated on top of the perovskite layer.

Metal Contact Deposition

» Finally, a top metal contact, typically gold (Au) or silver (Ag), is deposited by thermal
evaporation through a shadow mask to define the active area of the solar cell.

Device Characterization

e The current density-voltage (J-V) characteristics of the fabricated PSCs are measured under
simulated AM 1.5G solar illumination (100 mW/cm?2) using a solar simulator.

e The key photovoltaic parameters (Voc, Jsc, FF, and PCE) are extracted from the J-V curves.

Structure-Property Relationships and Future
Outlook

The performance of dibenzocarbazole-based HTMs is intrinsically linked to their molecular
structure. The introduction of donor-acceptor (D-A) motifs, as seen in KZRD, can enhance
intermolecular interactions and facilitate efficient hole transport[1]. Similarly, the core structure,
such as the fluorene unit in TDF-1 and TDF-2, plays a significant role in the material's thermal
and photostability[2]. The three-dimensional structure of molecules like SGT-405 can also
influence the morphology of the HTM layer and the interface with the perovskite, thereby
affecting device performance[3][4].
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Future research in this area should focus on the rational design of new dibenzocarbazole
derivatives with tailored electronic properties, improved stability, and lower production costs.
Further exploration of dopant-free HTMs based on the dibenzocarbazole core is a particularly
promising avenue to enhance the long-term stability of perovskite solar cells. The continued
development of these materials holds the key to unlocking the full potential of perovskite
photovoltaic technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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